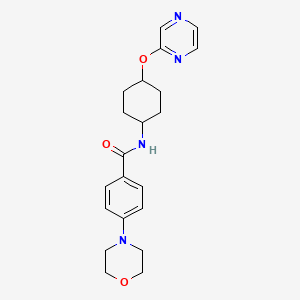
4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as GSK-J4, and it belongs to the class of pyrazine-containing compounds.
Mécanisme D'action
The mechanism of action of 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide involves the inhibition of LSD1 enzyme activity. LSD1 is a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. By inhibiting the activity of LSD1, this compound can regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the growth and proliferation of various cancer cells, including acute myeloid leukemia, neuroblastoma, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway. Additionally, it has been shown to have anti-inflammatory effects by regulating the expression of various genes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide in lab experiments is its potent and selective inhibitory activity against LSD1 enzyme. This makes it a valuable tool for studying the role of LSD1 in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for the research on 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to understand the exact mechanism of action of this compound and its effects on various biological processes. Finally, there is a need for the development of new methods for the synthesis of this compound with improved solubility in water.
Méthodes De Synthèse
The synthesis of 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a multistep process that involves the reaction of various chemicals. The first step involves the reaction between 4-chlorobenzaldehyde and cyclohexanone to form 4-(cyclohexylidene)benzaldehyde. The second step involves the reaction between 4-(cyclohexylidene)benzaldehyde and pyrazine-2-carboxylic acid to form 4-(pyrazin-2-yloxy)benzaldehyde. The third step involves the reaction between 4-(pyrazin-2-yloxy)benzaldehyde and morpholine to form 4-morpholino-N-(4-(pyrazin-2-yloxy)benzylidene)aniline. Finally, the fourth step involves the reaction between 4-morpholino-N-(4-(pyrazin-2-yloxy)benzylidene)aniline and 1,4-dibromobutane to form this compound.
Applications De Recherche Scientifique
4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent and selective inhibitory activity against the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the epigenetic regulation of gene expression. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
4-morpholin-4-yl-N-(4-pyrazin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(16-1-5-18(6-2-16)25-11-13-27-14-12-25)24-17-3-7-19(8-4-17)28-20-15-22-9-10-23-20/h1-2,5-6,9-10,15,17,19H,3-4,7-8,11-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTJOAGIZVHCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

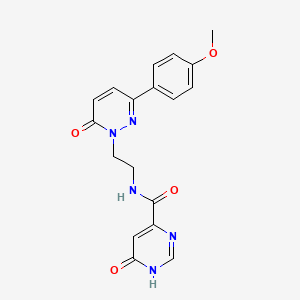
![N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2539813.png)


![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)
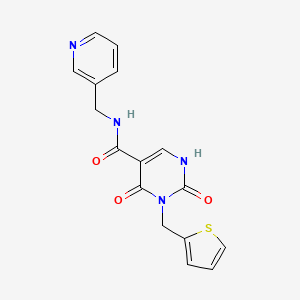
![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2539822.png)
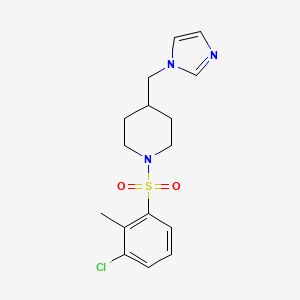
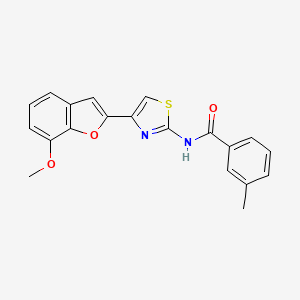
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)

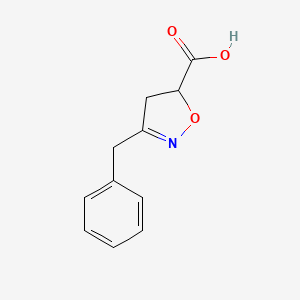

![Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2539833.png)